



Application Note: Synthesis of 3,5-Bis(ethylamino)benzoic Acid via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Bis(ethylamino)benzoic acid

Cat. No.: B12519395

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of **3,5-Bis(ethylamino)benzoic acid** from **3,5-diaminobenzoic acid** and acetaldehyde using reductive amination with sodium triacetoxyborohydride.

Disclaimer: This protocol is a representative example based on established methodologies for reductive amination of aromatic amines.[1][2][3] Optimal conditions may vary and should be determined experimentally.

Introduction

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5] This method avoids the overalkylation issues often encountered with direct alkylation of amines.[5]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation. It is especially effective for the reductive amination of aldehydes and ketones, even with weakly basic or electron-deficient amines.[1][2] Its selectivity allows for the



reduction of the iminium ion in the presence of the starting aldehyde, leading to higher yields and fewer side products compared to other borohydride reagents.[2][3]

This application note details a procedure for the synthesis of **3,5-Bis(ethylamino)benzoic acid**, a potentially valuable building block in pharmaceutical and materials science research. The protocol employs the reductive amination of **3,5-diaminobenzoic** acid with acetaldehyde using sodium triacetoxyborohydride in **1,2-dichloroethane** (DCE).

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol Materials and Reagents

- 3,5-Diaminobenzoic acid
- Acetaldehyde
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- 1,2-Dichloroethane (DCE), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- · Round-bottom flask
- Magnetic stirrer and stir bar
- Addition funnel
- Inert atmosphere setup (e.g., nitrogen or argon)



Procedure

- Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen),
 add 3,5-diaminobenzoic acid (1.0 eq).
- Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a suspension (approx. 0.2 M concentration relative to the starting amine).
- Reagent Addition: Add acetaldehyde (2.2 eq) to the suspension and stir the mixture at room temperature for 20-30 minutes.
- Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.4 eq) portionwise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor
 the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid
 Chromatography (HPLC) until the starting material is consumed.

Work-up:

- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Stir the resulting mixture vigorously for 30 minutes until gas evolution ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

Purification:

- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.



- Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3,5-Bis(ethylamino)benzoic acid.
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table provides representative quantities for the reductive amination reaction on a 10 mmol scale.

Reagent	MW (g/mol)	Moles (mmol)	Equivalents	Amount
3,5- Diaminobenzoic acid	152.15	10.0	1.0	1.52 g
Acetaldehyde	44.05	22.0	2.2	0.97 g (1.23 mL)
Sodium triacetoxyborohy dride	211.94	24.0	2.4	5.09 g
1,2- Dichloroethane (DCE)	98.96	-	-	50 mL

Note: These values are for guidance. The acetaldehyde, being volatile, and the sodium triacetoxyborohydride, being moisture-sensitive, should be handled appropriately.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis, work-up, and purification of **3,5-Bis(ethylamino)benzoic acid**.





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